molecular formula C18H15Cl2N3O3 B11021167 N-(3,4-dichlorophenyl)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide

N-(3,4-dichlorophenyl)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide

Cat. No.: B11021167
M. Wt: 392.2 g/mol
InChI Key: SRYUHCCLNLLHSX-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Chlorination: The chlorination of the phenyl ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Quinazolinone derivatives are studied for their potential as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Some quinazolinone derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds have been studied for their antimicrobial properties against various pathogens.

Medicine

    Cancer Therapy: Quinazolinone derivatives have shown promise in the treatment of certain types of cancer.

    Anti-inflammatory Agents: These compounds may also possess anti-inflammatory properties.

Industry

    Agriculture: Quinazolinone derivatives can be used as agrochemicals for pest control.

    Pharmaceuticals: These compounds are important intermediates in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, they may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorinated Aromatic Compounds: Compounds with chlorinated phenyl rings but different functional groups.

Uniqueness

N-(3,4-DICHLOROPHENYL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to its specific combination of a quinazolinone core and a chlorinated phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C18H15Cl2N3O3/c1-2-15(16(24)21-10-7-8-12(19)13(20)9-10)23-17(25)11-5-3-4-6-14(11)22-18(23)26/h3-9,15H,2H2,1H3,(H,21,24)(H,22,26)

InChI Key

SRYUHCCLNLLHSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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